molecular formula C22H22N4O2 B3313603 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 946381-05-1

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B3313603
CAS No.: 946381-05-1
M. Wt: 374.4 g/mol
InChI Key: YWGLBWJHNCACJP-UHFFFAOYSA-N
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Description

The compound features a hybrid structure comprising:

  • Indole core: A bicyclic aromatic system known for its role in modulating receptor interactions .
  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, acting as a bioisostere for ester or carbamate groups to enhance pharmacological activity via hydrogen bonding .

This structural configuration is designed to optimize interactions with biological targets, leveraging the oxadiazole’s electron-withdrawing properties and the indole’s planar aromaticity for π-π stacking .

Properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-15-9-11-17(12-10-15)23-20(27)14-26-18-8-6-5-7-16(18)13-19(26)22-25-24-21(4-2)28-22/h5-13H,3-4,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGLBWJHNCACJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure consists of an indole moiety linked to an oxadiazole ring and an acetamide group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing indole and oxadiazole structures often exhibit antimicrobial properties. A study highlighted the synthesis of related oxadiazole compounds that demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole ring is thought to enhance the interaction with microbial enzymes, leading to effective inhibition of growth .

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in preliminary in vitro studies where it was evaluated against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented, suggesting that this compound may also exhibit such effects. In silico studies have indicated potential interactions with tumor necrosis factor-alpha (TNFα) pathways, which are crucial in mediating inflammatory responses. Compounds that inhibit TNFα signaling pathways are promising candidates for treating inflammatory diseases .

The biological activity of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors (e.g., TNFα receptors) could lead to downstream effects that mitigate inflammation.
  • Induction of Apoptosis : Similar indole derivatives have been shown to activate apoptotic pathways, leading to cancer cell death.

Case Study 1: Antimicrobial Activity

A study synthesized various oxadiazole derivatives and tested them against Staphylococcus aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines using related indole compounds. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Summary Table of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of TNFα signaling

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Activities or Properties References
Target Compound 5-Ethyl-oxadiazole, 4-ethylphenylacetamide, indole core 374.44* N/A (Theoretical optimization for binding)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t) Chloro + methylphenyl, sulfanyl linker, indolemethyl-oxadiazole 428.5 LOX inhibition, BChE inhibition
2-((5-Benzofuran-2-yl)-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole, 3-chlorophenyl N/A Antimicrobial activity (Laccase catalysis)
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-oxadiazol-2-yl)thio)acetamide (3a) Pyridine-oxadiazole, thiazole-acetamide, nitro group N/A Acetylcholinesterase inhibition (72% yield)
N-[5-(Ethylsulfanyl)-thiadiazol-2-yl]-2-{[1-(4-methylbenzyl)-indol-3-yl]sulfanyl}acetamide Thiadiazole core, 4-methylbenzyl-indole, dual sulfanyl groups N/A Enhanced cytotoxicity (MCF-7 cells)

*Calculated based on .

Key Observations:

Oxadiazole Substitution :

  • The 5-ethyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., diphenylmethyl in ) or electron-withdrawing groups (e.g., nitro in 3a) .
  • Sulfanyl linkers (e.g., in 8t and 2a) improve solubility but may reduce bioavailability due to oxidation susceptibility .

Acetamide Side Chain :

  • The 4-ethylphenyl group balances lipophilicity and steric effects, contrasting with polar groups like pyrazine () or morpholine (), which may alter target engagement .

Core Heterocycle Variations :

  • Replacing indole with benzofuran (2a) or thiazole (3a) modifies π-stacking capacity and electronic profiles, impacting activity .
  • Thiadiazole analogs () exhibit higher cytotoxicity, suggesting sulfur’s role in redox modulation .

Pharmacological Activity Trends

  • Antimicrobial Activity : Benzofuran-oxadiazole hybrids (e.g., 2a) show potent activity due to extended conjugation and halogen substituents .
  • Enzyme Inhibition :
    • LOX and BChE inhibition in 8t correlates with the indolemethyl-oxadiazole scaffold’s ability to mimic natural substrates .
    • Acetylcholinesterase inhibitors (e.g., 3a) benefit from pyridine’s basicity and nitro’s electron-withdrawing effects .
  • Cytotoxicity : Thiadiazole derivatives with ethylsulfanyl groups () outperform oxadiazoles in MCF-7 cells, likely due to enhanced membrane interaction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide?

  • Methodology : The compound can be synthesized via condensation reactions involving indole derivatives and oxadiazole precursors. For example:

  • Step 1 : React 5-ethyl-1,3,4-oxadiazole-2-thiol with an indole derivative under reflux conditions using pyridine and zeolite (Y-H) as catalysts (150°C, 5 h) .
  • Step 2 : Introduce the acetamide moiety via N-substitution using chloroacetyl chloride in the presence of triethylamine, monitored by TLC for reaction completion .
  • Purification : Recrystallize from ethanol or pet-ether to isolate the pure product .

Q. How is reaction progress monitored during synthesis?

  • Methodology : Thin-layer chromatography (TLC) is routinely employed to track reaction progress. For example, after refluxing with triethylamine, aliquots are spotted on TLC plates, and elution patterns are compared to starting materials . Alternative methods include HPLC or NMR for intermediate characterization .

Q. What spectroscopic techniques are used for structural elucidation?

  • Methodology :

  • 1H/13C NMR : Assign peaks for indole protons (δ 7.0–8.5 ppm), oxadiazole carbons (δ 160–170 ppm), and acetamide NH (δ ~10 ppm) .
  • Mass Spectrometry (EIMS) : Confirm molecular weight via m/z peaks (e.g., m/z 189 for fragment ions) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bending (indole/acetamide) .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways for this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use software (e.g., Gaussian) to model reaction pathways, transition states, and energy barriers for oxadiazole-indole coupling .
  • Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., zeolites vs. acidic resins) and reflux times .
  • Feedback Loops : Integrate experimental results (e.g., yields from ) into computational workflows to refine predictions .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antiproliferative effects)?

  • Methodology :

  • Assay Standardization : Compare enzyme inhibition protocols (e.g., lipoxygenase assays in vs. kinase assays in ). Variability may arise from buffer pH, substrate concentration, or incubation times.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethyl vs. methyl groups on oxadiazole) to isolate bioactivity drivers .
  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions to confirm potency discrepancies .

Q. What strategies improve yield in large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test zeolite (Y-H) vs. acidic resins to enhance oxadiazole-indole coupling efficiency .
  • Solvent Optimization : Replace ethanol with DMF or acetonitrile to improve solubility of intermediates .
  • Flow Chemistry : Transition from batch reflux to continuous flow reactors for better temperature control and scalability .

Q. How to design derivatives for enhanced metabolic stability?

  • Methodology :

  • Bioisosteric Replacement : Substitute the ethyl group on oxadiazole with trifluoromethyl or cyclopropyl to reduce CYP450-mediated oxidation .
  • Prodrug Approaches : Modify the acetamide moiety to a methyl ester, which hydrolyzes in vivo to the active form .
  • In Silico ADME Prediction : Use tools like SwissADME to predict metabolic hotspots and guide synthetic modifications .

Data Analysis and Experimental Design

Q. How to address low reproducibility in biological assays?

  • Methodology :

  • Positive Controls : Include known inhibitors (e.g., indomethacin for lipoxygenase assays) to validate assay conditions .
  • Replicate Experiments : Perform triplicate measurements with fresh stock solutions to rule out compound degradation .
  • Statistical Analysis : Apply ANOVA or t-tests to distinguish true activity from background noise .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodology :

  • Hepatocyte Cultures : Use HepG2 cells to assess hepatic metabolism and cytotoxicity via MTT assays .
  • hERG Channel Binding Assays : Evaluate cardiac safety risks using patch-clamp or fluorescence-based platforms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide
Reactant of Route 2
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide

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